pyrocatechol

Description

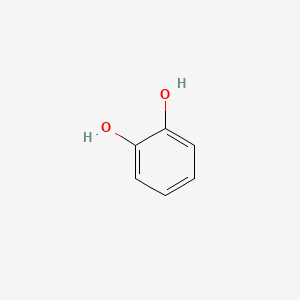

Catechol is a benzenediol comprising of a benzene core carrying two hydroxy substituents ortho to each other. It has a role as a genotoxin, an allelochemical and a plant metabolite. It is a conjugate acid of a catecholate(1-).

Exposure to catechol may occur during its manufacture and use. Skin contact with catechol causes eczematous dermatitis in humans. In humans, absorption through the skin results in an illness resembling that induced by phenol, except convulsions are more pronounced. Large doses of catechol can cause depression of the central nervous system (CNS) and a prolonged rise of blood pressure in animals. Due to the lack of information regarding the duration of exposure in the above studies, it is not clear whether these health effects were observed following acute (short-term) or chronic (long-term) exposure. Tumors in the glandular stomach were observed in orally exposed rats. The International Agency for Research on Cancer (IARC) has classified catechol as a Group 2B, possible human carcinogen. EPA has not classified catechol with respect to potential carcinogenicity.

Catechol is a natural product found in Illicium verum, Populus tremuloides, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | catechol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Catechol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-53-6, 20244-21-7 (unspecified hydrochloride salt) | |

| Record name | 1,2-Benzenediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020257 | |

| Record name | 1,2-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; white; odorless. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless, crystalline solid with a faint odor; Note: Discolors to brown in air & light; [NIOSH], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless, crystalline solid with a faint odor., Colorless, crystalline solid with a faint odor. [Note: Discolors to brown in air & light.] | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

473 °F at 760 mmHg (sublimes) (NTP, 1992), 245.5 °C at 760 mm Hg; sublimes, BP: 221.5 °C at 400 mm Hg; 197.7 °C at 200 mm Hg; 176 °C at 100 mm Hg; 161.7 °C at 60 mm Hg; 134 °C at 20 mm Hg; 118.3 °C at 10 mm Hg; 104 °C at 5 mm Hg ... Volatile with steam, 245.5 °C, 474 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

261 °F (NTP, 1992), 127 °C, 260 °F (127 °C) (Closed cup), 127.2 °C (open cup), 127 °C (261 °F) (Closed cup), 127 °C c.c., 261 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 4.61X10+5 mg/L at 25 °C, Soluble in chloroform, ether; very soluble in pyridine, aqueous alkalis, Very soluble in alcohol, ethyl ether, acetate, 461.0 mg/mL, Solubility in water, g/100ml at 20 °C: 43, 44% | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.344, Density: 1.371, Relative density (water = 1): 1.3, 1.34 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), Relative vapor density (air = 1): 3.8, 3.79 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 219 °F ; 10 mmHg at 244.9 °F (NTP, 1992), 0.03 [mmHg], VP: 10 mm Hg at 118.3 °C, 3X10-2 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 3 (negligible), 10 mmHg at 245 °F, (244 °F): 10 mmHg | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Ash content, wt% (max) is 0.05. /From table/ | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic tablets, prisms from toluene ... its aqueous solutions soon turn brown, Colorless crystals, discolors to brown on exposure to air and light, especially when moist | |

CAS No. |

120-80-9 | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-dihydroxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF3AJ089DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyrocatechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

221 °F (NTP, 1992), 105 °C, 221 °F | |

| Record name | CATECHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8407 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydroxybenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CATECHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyrocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000957 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CATECHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0411 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CATECHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/160 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Catechol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0109.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrocatechol: Synthesis, Properties, and Applications for the Modern Researcher

Abstract

Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a foundational organic compound with the molecular formula C₆H₄(OH)₂.[1] This guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in drug development. It delves into the principal synthetic routes, explores its distinct chemical and physical properties, and details its wide-ranging applications across various industries. The content is structured to offer not just procedural knowledge but also the underlying scientific principles that govern its behavior and utility.

Introduction: The Significance of this compound

This compound is the ortho isomer of the three isomeric benzenediols and presents as a colorless, crystalline solid that tends to darken upon exposure to air and light.[2][3] While it occurs naturally in trace amounts in fruits, vegetables, and beechwood tar, its industrial significance has led to the development of large-scale synthetic production, with an estimated 20,000 tonnes produced annually.[1] This demand is driven by its crucial role as a precursor in the synthesis of a vast array of products, including pesticides, pharmaceuticals, flavors, and fragrances.[1][4][5] Its unique structure, featuring two adjacent hydroxyl groups on a benzene ring, imparts specific reactivity that makes it an invaluable building block in organic synthesis.

In the realm of drug development, this compound moieties are found in numerous bioactive molecules and serve as key intermediates in the synthesis of important pharmaceuticals like adrenaline and its derivatives.[3][4] Its antioxidant properties also make it a subject of interest in medicinal chemistry and materials science.[2][6] This guide will provide the technical foundation necessary for professionals to effectively harness the potential of this versatile compound.

Synthesis of this compound: From Industrial Scale to Laboratory Bench

The synthesis of this compound can be broadly categorized into industrial-scale production and laboratory-oriented methods. The choice of method is dictated by the desired scale, purity requirements, and available starting materials.

Industrial Synthesis: Hydroxylation of Phenol

The predominant industrial method for this compound production is the direct hydroxylation of phenol using hydrogen peroxide (H₂O₂).[1] This process is favored for its relative efficiency and the use of a "green" oxidant, H₂O₂.

The reaction yields a mixture of this compound and its isomer, hydroquinone (1,4-dihydroxybenzene). The ratio of these products can be influenced by the choice of catalyst and reaction conditions.[7][8]

Reaction Scheme:

Several catalytic systems have been developed to optimize this reaction, including those based on transition metals like iron and titanium.[7] For instance, titanium silicalite (TS-1) zeolites have demonstrated high activity and selectivity.[7] The reaction is typically carried out in the liquid phase, often using water as a solvent, under mild temperature conditions.[8]

Experimental Protocol: Catalytic Hydroxylation of Phenol

-

Catalyst Preparation: Prepare or procure a suitable catalyst, such as an iron-based metal-organic framework (Fe-BTC) or a titanium-containing zeolite.[8]

-

Reaction Setup: In a temperature-controlled reactor equipped with a stirrer and a condenser, charge phenol and the chosen solvent (e.g., water).

-

Catalyst Addition: Introduce the catalyst to the phenol solution.

-

Reagent Addition: Gradually add a 30% aqueous solution of hydrogen peroxide to the reaction mixture while maintaining a constant temperature (typically between 50-90°C). The molar ratio of phenol to H₂O₂ is a critical parameter to control, often ranging from 2:1 to 8:1.[7][8]

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for this compound and hydroquinone.

-

Work-up and Purification: Upon completion, the catalyst is filtered off. The resulting aqueous solution is then subjected to distillation or extraction to separate the dihydroxybenzene isomers from unreacted phenol and byproducts.

Laboratory Synthesis Methods

For laboratory-scale synthesis, where different starting materials may be more accessible, several alternative methods are employed.

The Dakin oxidation is a reliable method for preparing this compound from ortho-hydroxy aromatic aldehydes or ketones.[9][10][11] The reaction involves the oxidation of salicylaldehyde (2-hydroxybenzaldehyde) with hydrogen peroxide in an alkaline medium.[1][9][10] This reaction is closely related to the Baeyer-Villiger oxidation.[9][11]

Causality Behind Experimental Choices: The use of a base is crucial as it deprotonates the phenolic hydroxyl group, increasing the nucleophilicity of the hydroperoxide towards the carbonyl carbon. The subsequent aryl migration is the key step in forming the phenyl ester intermediate.

Experimental Protocol: Dakin Oxidation

-

Reaction Setup: In a flask, dissolve salicylaldehyde in an aqueous solution of a base, such as sodium hydroxide.

-

Reagent Addition: Slowly add hydrogen peroxide to the cooled solution with stirring. The reaction is often exothermic and may require cooling to maintain control.

-

Reaction Progression: The reaction mixture is typically stirred until the oxidation is complete, which can be monitored by TLC.

-

Acidification and Extraction: After the reaction is complete, the solution is acidified to precipitate the this compound. The product is then extracted with a suitable organic solvent, such as diethyl ether.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be further purified by crystallization from a solvent like toluene or by sublimation.[2]

This compound can also be synthesized by the hydrolysis of 2-substituted phenols, particularly 2-chlorophenol, using hot aqueous solutions of alkali metal hydroxides.[1] This nucleophilic aromatic substitution reaction replaces the substituent at the ortho position with a hydroxyl group.

Reaction Scheme:

Other historical methods include the fusion of ortho-phenolsulfonic acid with potash and the demethylation of its methyl ether derivative, guaiacol, using strong acids like hydroiodic acid.[1][12]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its safe handling, storage, and application in synthesis.

Physical Properties

This compound is a white crystalline solid that can appear as flakes or prisms.[2][4][13] It is sensitive to air and light, which can cause it to discolor to brown or black.[2][13]

| Property | Value | References |

| Molecular Formula | C₆H₆O₂ | [1][14][15] |

| Molecular Weight | 110.11 g/mol | [4][14][15] |

| Appearance | White to light brown crystalline flakes | [4][15] |

| Melting Point | 100-105 °C | [2][4][14] |

| Boiling Point | 245-246 °C | [2][14] |

| Solubility in Water | 430 g/L at 20 °C | [2][14] |

| Density | 1.344 g/cm³ | [13][15] |

| pKa | 9.85 at 20 °C | [2][13] |

| Flash Point | 127 °C | [15] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the two adjacent hydroxyl groups, which confer upon it distinct reactivity patterns.

This compound is a strong reducing agent and readily undergoes oxidation.[2][3] This is the basis for its use as a photographic developer and as an antioxidant.[2][16] In the presence of an oxidizing agent or even air, it can be oxidized to 1,2-benzoquinone.[12] This redox series, involving the catecholate dianion, the semiquinonate radical, and benzoquinone, is collectively referred to as dioxolenes.[1]

The hydroxyl groups of this compound are weakly acidic, with a pKa of 9.85.[2][13] In the presence of a base, it can be deprotonated to form the catecholate dianion. This dianion acts as an excellent chelating agent for many metal ions.[12] A well-known example is its reaction with iron(III) ions in a basic solution to form a deep red complex, [Fe(C₆H₄O₂)₃]³⁻.[1][12] This property is exploited in coordination chemistry and analytical applications.

The proximate hydroxyl groups facilitate condensation reactions with various electrophiles to form heterocyclic compounds. For example, it reacts with phosphorus oxychloride (POCl₃) or phosgene (COCl₂) to yield cyclic phosphonates and carbonates, respectively.[1]

Applications in Research and Industry

This compound's unique combination of properties makes it a versatile and indispensable chemical in numerous fields.

Agrochemicals

A significant portion of industrially produced this compound is used as a precursor for pesticides.[1][4] It is a key building block in the synthesis of carbamate insecticides such as carbofuran (Furadan) and propoxur (Baygon).[4]

Pharmaceuticals and Drug Development

In the pharmaceutical industry, this compound is a vital starting material for the synthesis of several active pharmaceutical ingredients (APIs).[3][4] It is a precursor to catecholamines, a class of neurotransmitters that includes adrenaline (epinephrine), noradrenaline (norepinephrine), and dopamine.[9] It is also used in the synthesis of compounds with analgesic and anti-inflammatory properties.[3]

Flavors and Fragrances

This compound serves as a precursor in the synthesis of important flavor and fragrance compounds, such as vanillin and eugenol.[4] The synthesis of vanillin from guaiacol, the monomethyl ether of this compound, is a classic example of its application in this industry.

Polymer Chemistry and Antioxidants

Due to its ability to scavenge free radicals, this compound and its derivatives, such as 4-tert-butylcatechol, are widely used as antioxidants and polymerization inhibitors in the production of rubber and polymers.[1][2][6] They prevent the degradation of these materials by oxidative processes, thereby extending their lifespan and stability.[6]

Other Applications

This compound also finds use in:

-

Photography: As a developing agent in black-and-white photographic solutions, although this application is now largely historical.[2][12][16]

-

Dyes: In the manufacturing of dyes for textiles and furs.[2][3]

-

Electroplating: As an additive in electroplating baths.[4]

-

Chemical Analysis: As a reagent in various analytical methods.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[17][18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][19] In case of dust formation, use a respirator.[18]

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe in the dust.[20] Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from light and incompatible materials such as oxidizing agents, acid chlorides, and bases.[2] The container should be tightly closed.

-

First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[18] If it gets in the eyes, rinse cautiously with water for several minutes.[18] If swallowed, seek immediate medical attention.[18]

Always consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures before working with this compound.[17][18][20]

Conclusion

This compound is a cornerstone of the chemical industry, with a rich chemistry that enables the synthesis of a diverse range of valuable products. From large-scale industrial processes to intricate laboratory syntheses, the methods for its preparation are well-established. Its distinct physical and chemical properties, particularly its redox behavior and chelating ability, are central to its widespread applications. For researchers and professionals in drug development and materials science, a deep understanding of this compound's synthesis and reactivity is paramount for innovation and the development of new technologies and therapeutics. As research continues to uncover new catalytic systems and applications, the importance of this fundamental dihydroxybenzene is set to endure.

References

-

Wikipedia. (n.d.). Catechol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Properties, Applications, and Sourcing from a Leading Manufacturer. Retrieved from [Link]

-

Clean Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Filo. (2025, October 13). Synthetic application of dakin reaction. Retrieved from [Link]

-

Merck Index. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Dakin oxidation. Retrieved from [Link]

-

Loba Chemie. (n.d.). This compound, 120-80-9, Laboratory Chemicals, C6H4(OH)2. Retrieved from [Link]

-

Oxidative Transformations in Organic Chemistry: Oppenauer and Dakin Reactions. (2025, November 28). Retrieved from [Link]

-

Bionity. (n.d.). This compound. Retrieved from [Link]

-

PENTA s.r.o. (2024, April 18). This compound - SAFETY DATA SHEET. Retrieved from [Link]

-

chemeurope.com. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydroxylation of phenol to hydroquinone and catechol. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Retrieved from [Link]

-

Scirp.org. (2020). Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene). Retrieved from [Link]

- European Patent Office. (n.d.). CATALYTIC HYDROXYLATION OF PHENOL - Patent 0571447.

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound violet. Retrieved from [Link]

-

Loba Chemie. (2024, June 14). This compound AR. Retrieved from [Link]

-

Chem Catalyst Pro. (n.d.). This compound: A Key Ingredient in Industrial Polymers and Antioxidant Applications. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

SciELO. (n.d.). a spectroscopy study of the reaction products Iron oxide and this compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0000957). Retrieved from [Link]

- Google Patents. (n.d.). CN103387563A - Preparation method for catechol violet.

- Google Patents. (n.d.). US4381973A - Process for the preparation of this compound and hydroquinone.

-

PubChem - NIH. (n.d.). Catechol | C6H6O2 | CID 289. Retrieved from [Link]

-

Organic Syntheses. (n.d.). catechol. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. Retrieved from [Link]

Sources

- 1. Catechol - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemiis.com [chemiis.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]

- 9. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]

- 10. Synthetic application of dakin reaction | Filo [askfilo.com]

- 11. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 12. This compound [chemeurope.com]

- 13. This compound [drugfuture.com]

- 14. jnfuturechemical.com [jnfuturechemical.com]

- 15. This compound [bionity.com]

- 16. cleanchemicals.com [cleanchemicals.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. lobachemie.com [lobachemie.com]

- 20. carlroth.com:443 [carlroth.com:443]

what is the structure and bonding of pyrocatechol

An In-Depth Technical Guide to the Structure and Bonding of Pyrocatechol

Introduction

This compound, known systematically as benzene-1,2-diol, is an aromatic organic compound with the molecular formula C₆H₄(OH)₂.[1][2] It consists of a benzene ring with two hydroxyl (-OH) groups attached to adjacent carbon atoms (an ortho arrangement).[1] This seemingly simple molecule is a cornerstone in synthetic chemistry and biology. It serves as a vital precursor in the manufacturing of pesticides, pharmaceuticals, flavors, and fragrances.[1][3][4] Furthermore, the catechol moiety is a ubiquitous structural motif in nature, found in fruits, vegetables, and arthropod cuticles, and plays a crucial role in enzymatic browning reactions and bio-adhesion.[5]

Understanding the nuanced details of this compound's molecular structure and bonding is paramount for researchers in drug development and materials science. The precise spatial arrangement of its atoms and the nature of the forces that bind them dictate its chemical reactivity, physical properties, and biological interactions. This guide provides a comprehensive exploration of this compound's architecture, from its fundamental geometry to the subtle yet powerful influence of intramolecular hydrogen bonding, supported by spectroscopic evidence and computational insights.

Part 1: Molecular Structure and Geometry

The foundation of this compound's chemical personality lies in its rigid, planar aromatic core and the orientation of its two hydroxyl substituents.

Atomic Connectivity and Conformation

The structure is defined by a hexagonal ring of six sp²-hybridized carbon atoms, forming the aromatic benzene core. Each of these carbons is bonded to one hydrogen atom, except for carbons C1 and C2, which are bonded to hydroxyl groups. The defining feature is this 1,2- or ortho-substitution pattern.

The proximity of the two hydroxyl groups allows for a significant conformational preference. Due to the formation of an intramolecular hydrogen bond, the molecule predominantly adopts a planar conformation where one hydroxyl hydrogen acts as a donor to the adjacent hydroxyl oxygen, which acts as an acceptor.[6][7] This internal hydrogen bond creates a stable five-membered ring-like structure, which significantly influences the molecule's chemical and physical behavior.[8][9] While rotation around the C-O bonds is possible, computational studies show that the conformation stabilized by this hydrogen bond is the most stable.[6] In protic solvents like water, however, this intramolecular bond can be disrupted in favor of stronger intermolecular hydrogen bonds with the solvent.[10]

Molecular Geometry: Bond Lengths and Angles

The geometry of this compound has been determined through experimental methods like X-ray crystallography and corroborated by computational density functional theory (DFT) studies.[11] The benzene ring is largely planar, with minor deviations caused by the hydroxyl substituents. The key structural parameters are summarized below.

| Parameter | Typical Value | Significance |

| Aromatic C-C Bond Length | ~1.39 Å | Intermediate between a single (1.54 Å) and double (1.34 Å) bond, indicative of aromatic delocalization. |

| C-O Bond Length | ~1.36 Å | Shorter than in aliphatic alcohols due to partial double bond character from resonance with the aromatic ring. |

| O-H Bond Length | ~0.96 Å | Typical length for a phenolic hydroxyl group. |

| C-C-C Bond Angle | ~120° | Characteristic of sp² hybridized carbons in a hexagonal ring. |

| C-C-O Bond Angle | ~120° | Consistent with the sp² hybridization of the ring carbons. |

| C-O-H Bond Angle | ~109° | Reflects the sp³ hybridization of the oxygen atom. |

| Note: The values presented are approximations derived from computational and crystallographic data.[11][12] Specific values can vary slightly depending on the experimental or computational method used. |

Part 2: The Nature of Bonding in this compound

The stability and reactivity of this compound are governed by a combination of strong covalent bonds, electron delocalization through resonance, and specific hydrogen bonding interactions.

Covalent Framework and Orbital Hybridization

The structural integrity of this compound is maintained by a framework of sigma (σ) bonds.

-

Carbon Atoms: The six carbon atoms of the benzene ring are sp² hybridized. Each carbon forms three σ bonds (two with adjacent carbons, one with either a hydrogen or an oxygen) that lie in a plane with bond angles of approximately 120°.[13][14] The remaining unhybridized p-orbital on each carbon atom is oriented perpendicular to the ring plane.

-

Oxygen Atoms: The two oxygen atoms of the hydroxyl groups are sp³ hybridized. This leads to a tetrahedral electron geometry around each oxygen, which forms two σ bonds (one with a carbon and one with a hydrogen) and holds two lone pairs of electrons.[14]

The overlap of the six perpendicular p-orbitals on the carbon atoms forms a continuous π-electron system above and below the plane of the ring. This delocalization of π-electrons is the source of benzene's aromatic stability.

Resonance and Electron Delocalization

Resonance theory provides a more accurate picture of the electron distribution than a single Lewis structure.[15] The π-electrons are not confined to three double bonds but are spread across the entire ring. Furthermore, the oxygen atoms of the hydroxyl groups, with their lone pairs, participate in this resonance. The lone pairs can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.

This electron-donating nature of the hydroxyl groups enriches the π-system and influences the molecule's reactivity, making the ring more susceptible to electrophilic aromatic substitution. Resonance structures illustrate this electron delocalization, showing how negative charge can be formally placed on carbons within the ring, and a positive charge on the oxygen.[16][17]

The Critical Role of Hydrogen Bonding

The most distinctive feature of this compound's bonding is the interplay between intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bond

As depicted in the diagram below, a hydrogen bond forms between the hydrogen atom of one -OH group and the oxygen atom of the neighboring -OH group.[7] This interaction is a key stabilizing factor for the molecule's dominant conformation in the gas phase and in non-polar solvents.[10] Spectroscopic studies confirm the presence of this bond, which locks the hydroxyl groups into a coplanar orientation with the benzene ring, enhancing the overall planarity and stability of the molecule.[7][8]

Figure 1: Molecular structure of this compound with intramolecular H-bond.

Intermolecular Hydrogen Bonding

In the solid state and in polar, protic solvents, intermolecular hydrogen bonds become significant. This compound molecules can form hydrogen bonds with each other or with solvent molecules. In aqueous solution, the intramolecular hydrogen bond is often broken as the hydroxyl groups preferentially form stronger hydrogen bonds with surrounding water molecules.[10] This dynamic equilibrium between internal and external hydrogen bonding is crucial to its solubility and interaction with biological systems.

Part 3: Spectroscopic Validation of Structure and Bonding

The theoretical model of this compound's structure is validated by various spectroscopic techniques. Each method provides a unique fingerprint, offering concrete evidence for the arrangement of atoms and the nature of their bonds.

Vibrational Spectroscopy (FT-IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing direct evidence of its functional groups.[18]

-

O-H Stretching: In a dilute solution in a non-polar solvent (e.g., CCl₄), the IR spectrum of this compound typically shows two distinct bands in the O-H stretching region (3600-3200 cm⁻¹). A relatively sharp band around 3570 cm⁻¹ corresponds to the "free" hydroxyl group (the one donating its hydrogen to the intramolecular bond), while a broader band at a lower frequency is characteristic of the hydrogen-bonded O-H group.[5][8]

-

C-O Stretching: Strong absorption bands observed between 1250 cm⁻¹ and 1180 cm⁻¹ are assigned to the C-O stretching vibrations.[5]

-

Aromatic Vibrations: The spectrum is rich with bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C ring stretching (typically in the 1600-1450 cm⁻¹ region).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

-

¹H NMR: The spectrum of this compound shows a complex multiplet in the aromatic region (typically 6.8-7.0 ppm) corresponding to the four protons on the benzene ring.[19][20] The hydroxyl protons often appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent due to hydrogen bonding.

-

¹³C NMR: The ¹³C NMR spectrum displays distinct signals for the different carbon environments. The two carbons bonded to the hydroxyl groups (C1, C2) are significantly deshielded and appear downfield (around 146 ppm) due to the electronegativity of the oxygen atoms. The other four ring carbons appear at higher fields (119-124 ppm).[19]

UV-Visible Spectroscopy